Product packaging for Dibromo(diphenyl)germane(Cat. No.:CAS No. 1080-42-8)

Dibromo(diphenyl)germane

Cat. No.: B14761946
CAS No.: 1080-42-8
M. Wt: 386.64 g/mol
InChI Key: ABMGRFURETYKPP-UHFFFAOYSA-N
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Description

Dibromo(diphenyl)germane is an organogermanium compound that serves as a versatile reagent and synthetic intermediate in advanced chemical research and development. Its molecular structure, featuring a germanium center bonded to two bromine atoms and two phenyl groups, makes it a valuable precursor in organometallic chemistry and materials science. Researchers utilize this compound primarily for the synthesis of novel germanium-based polymers and as a building block for more complex organogermanium molecules through cross-coupling reactions. In the field of catalysis, this compound can act as a Lewis acid catalyst or a catalyst component in organic transformations, facilitating various bond-forming reactions. The research value of this compound lies in its potential to advance the development of new materials with unique optical or electronic properties. As an organometallic reagent, its mechanism of action often involves the insertion of the germanium atom into specific chemical bonds or its participation as an electrophile in nucleophilic substitution reactions. The bromine atoms are highly reactive sites that can be displaced, allowing the compound to function as a key intermediate in the construction of complex molecular architectures. This product is provided as a high-purity solid or solution to ensure consistent and reliable experimental results. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) and is intended solely for use in laboratory research purposes. It is not intended for use in the diagnosis, prevention, or treatment of human or veterinary diseases, or for any other human or veterinary applications. RUO products are not subject to the regulatory controls that apply to medical devices or diagnostics, and they must not be used in diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Br2Ge B14761946 Dibromo(diphenyl)germane CAS No. 1080-42-8

Properties

CAS No.

1080-42-8

Molecular Formula

C12H10Br2Ge

Molecular Weight

386.64 g/mol

IUPAC Name

dibromo(diphenyl)germane

InChI

InChI=1S/C12H10Br2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

ABMGRFURETYKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Br)Br

Origin of Product

United States

Synthetic Methodologies for Dibromo Diphenyl Germane

Classical Approaches to Organogermanium Halide Synthesis

The foundational methods for synthesizing organogermanium halides have been well-established, providing reliable pathways to a wide array of these compounds. These techniques are crucial for accessing precursors needed in more complex molecular architectures.

Alkylation of Germanium Tetrahalides with Organometallic Reagents

One of the most common and versatile methods for creating carbon-germanium bonds is the reaction of germanium tetrahalides, such as germanium tetrachloride or germanium tetrabromide, with organometallic reagents. This approach allows for the stepwise substitution of halide atoms with organic groups, offering a degree of control over the final product's structure. The choice of the organometallic reagent is critical and can influence the reaction's selectivity and yield.

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in the synthesis of organogermanium compounds. The reaction of germanium tetrachloride (GeCl₄) with a stoichiometric amount of phenylmagnesium bromide (PhMgBr) can lead to the formation of a mixture of phenyl-substituted germanium chlorides, including dichlorodiphenylgermane, which can then be converted to dibromo(diphenyl)germane. The precise control of reaction conditions, such as temperature and the ratio of reactants, is essential to maximize the yield of the desired diphenyl-substituted product.

A typical reaction sequence involves the slow addition of the Grignard reagent to a solution of germanium tetrachloride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the Grignard reagent with atmospheric moisture and oxygen. The reaction proceeds through a series of substitution steps:

GeCl₄ + PhMgBr → PhGeCl₃ + MgBrCl PhGeCl₃ + PhMgBr → Ph₂GeCl₂ + MgBrCl

Further reaction can lead to triphenylgermanium chloride and tetraphenylgermane (B86223). To favor the formation of dichlorodiphenylgermane, approximately two equivalents of the Grignard reagent are used. The resulting dichlorodiphenylgermane can be isolated and subsequently converted to this compound through a halogen exchange reaction.

Similar to Grignard reagents, organolithium reagents, such as phenyllithium (B1222949) (PhLi), are highly reactive nucleophiles used for the arylation of germanium tetrahalides. The reaction of germanium tetrachloride with phenyllithium follows a similar stepwise substitution pattern to that observed with Grignard reagents. The higher reactivity of organolithium reagents can sometimes lead to a lower selectivity, making the control of stoichiometry and reaction temperature even more critical to achieve the desired degree of substitution.

The reaction is typically carried out in a non-polar or ethereal solvent at low temperatures to moderate the reactivity of the phenyllithium. By carefully controlling the addition of two equivalents of phenyllithium to germanium tetrachloride, dichlorodiphenylgermane can be synthesized. This can then be transformed into this compound.

Halogenation of Arylgermanes

An alternative synthetic route to this compound involves the halogenation of a pre-existing arylgermane, such as tetraphenylgermane (Ph₄Ge). This approach relies on the cleavage of carbon-germanium bonds by a halogenating agent.

The direct reaction of tetraphenylgermane with elemental bromine can lead to the cleavage of phenyl-germanium bonds and the formation of brominated germanium species. This reaction, often referred to as a redistribution reaction, can produce a mixture of products, including triphenylgermanium bromide, this compound, and bromotriphenylgermane, depending on the reaction conditions. The reaction is typically carried out in a suitable solvent, and the product distribution can be influenced by factors such as reaction time, temperature, and the stoichiometry of the reactants. For example, reacting tetraphenylgermane with one equivalent of bromine would theoretically yield triphenylgermanium bromide and bromobenzene. Using two equivalents of bromine could then lead to the formation of this compound.

Achieving selective bromination to produce this compound from a fully substituted organogermane like tetraphenylgermane can be challenging due to the progressive nature of the halogenation. However, recent advancements have focused on developing more selective methods. researchgate.net These strategies often involve the use of specific brominating agents and catalysts to control the extent of C-Ge bond cleavage. researchgate.net

For instance, the use of milder brominating agents or carrying out the reaction under carefully controlled conditions can favor the formation of the desired dibromo-substituted product. Research has shown that the reactivity of aryl germanes in electrophilic iodinations and brominations can be superior to that of analogous silanes or boronic esters, allowing for rapid and additive-free reactions. researchgate.net The underlying mechanism is suggested to be a concerted electrophilic aromatic substitution. researchgate.net While direct C-H halogenation can be a competing reaction, the C-Ge bond is often preferentially targeted in reactions with electrophiles. researchgate.net

The development of highly regioselective electrophilic aromatic brominations is an active area of research. nih.gov Various reagents and conditions have been explored to achieve high selectivity, such as the use of N-bromosuccinimide (NBS) in different solvent systems. nih.gov While much of this research focuses on the bromination of aromatic rings themselves, the principles of controlling reactivity and selectivity are applicable to the selective cleavage of aryl groups from germanium centers.

Emerging Synthetic Pathways to this compound

Conversions from Other Diphenylgermane (B155566) Derivatives

A promising and direct method for the synthesis of this compound involves the transformation of other diphenylgermane derivatives. This typically entails the cleavage of germanium-element bonds and subsequent replacement with bromine atoms. One of the most straightforward precursors for this conversion is tetraphenylgermane.

The reaction of tetraphenylgermane with elemental bromine is a key process in this category. In this reaction, two of the four phenyl groups attached to the germanium atom are cleaved and replaced by bromine atoms. This redistribution reaction is typically carried out in a suitable solvent, such as 1,2-dibromoethane, at elevated temperatures. The reaction proceeds stepwise, with the initial formation of bromotriphenylgermane, which then undergoes further bromination to yield this compound. The use of a sealed tube is often necessary to prevent the escape of volatile reactants and byproducts and to allow the reaction to proceed to completion under controlled pressure and temperature.

Detailed research has shown that the stoichiometry of the reactants is crucial for obtaining a good yield of the desired product. An excess of bromine can lead to the formation of further brominated species, such as tribromophenylgermane. Conversely, insufficient bromine will result in a mixture of partially substituted products.

Table 1: Synthesis of this compound from Tetraphenylgermane

PrecursorReagentSolventReaction ConditionsProduct
TetraphenylgermaneBromine1,2-DibromoethaneSealed tube, 220-230°C, 35-40 hoursThis compound

This table summarizes the reaction conditions for the synthesis of this compound from tetraphenylgermane.

Reactions Involving Germanium Hydrides as Precursors

The use of germanium hydrides as precursors represents another significant advancement in the synthesis of organogermanium halides, including this compound. Germanium hydrides are generally more reactive than their tetraorganogermane counterparts, allowing for milder reaction conditions.

A potential pathway involves the reaction of a suitable diphenylgermane dihydride with a brominating agent. While specific documented examples for the direct synthesis of this compound from diphenylgermane dihydride are not as prevalent in readily available literature, the general reactivity of germanes suggests this is a viable route. The reaction would likely proceed via the stepwise substitution of the hydrogen atoms with bromine.

The choice of the brominating agent is critical in these reactions. Elemental bromine can be used, but other reagents such as N-bromosuccinimide (NBS) might offer better control and selectivity, minimizing side reactions. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of this compound and prevent the formation of over-brominated or other undesirable byproducts.

Further research into this area is expected to provide more detailed and optimized protocols for the synthesis of this compound from germanium hydride precursors, offering a potentially cleaner and more efficient alternative to existing methods.

Chemical Reactivity and Mechanistic Studies of Dibromo Diphenyl Germane

Fundamental Reactivity Patterns of Organogermanium Halides

Organogermanium halides, such as dibromo(diphenyl)germane, are versatile reagents in organometallic chemistry. Their reactivity is characterized by the polar germanium-halogen bond and the nature of the organic substituents attached to the germanium center.

The chemical behavior of organogermanium compounds is often understood by comparing them to their counterparts in Group 14 of the periodic table: silicon and tin. wikipedia.orgchemeurope.com A general trend observed when descending the group is an increase in the nucleophilicity of the corresponding organometallic compounds. chemeurope.com Consequently, the reactivity of organogermanes is intermediate between that of organosilanes and organostannanes. wikipedia.orgchemeurope.com

The bonds between Group 14 elements and carbon show varying degrees of ionic and radical character; the silicon-carbon bond is more ionic, while the tin-carbon bond is more radical in nature, with germanium-carbon bonds falling in between. chemeurope.com This trend affects the reactivity of the attached halide atoms. For instance, the chlorination of tetraalkylgermanes (R₄Ge) or tetraalkylstannanes (R₄Sn) typically results in the cleavage of the metal-carbon bond to yield RₙGeCl₄₋ₙ or RₙSnCl₄₋ₙ. libretexts.org This contrasts with the chlorination of tetraethylsilane, which gives (ClCH₂CH₂)₄Si, preserving the Si-C bonds. libretexts.org The Ge-Br bond in this compound is more susceptible to nucleophilic substitution than the Si-Br bond in a corresponding organosilicon halide but is generally less reactive than the Sn-Br bond in an organotin analog.

Table 1: Comparative Trends in Group 14 Organohalides

PropertyOrganosilicon Halides (RₙSiX₄₋ₙ)Organogermanium Halides (RₙGeX₄₋ₙ)Organotin Halides (RₙSnX₄₋ₙ)
M-C Bond Polarity HighIntermediateLow
M-X Bond Reactivity LowestIntermediateHighest
Nucleophilicity LowestIntermediateHighest
Primary Reaction Site Silicon AtomGermanium AtomTin Atom

Reactions Involving the Germanium-Bromine Bonds

The two germanium-bromine (Ge-Br) bonds in this compound are the primary sites of chemical reactivity, particularly in substitution reactions. These bonds are polar covalent and susceptible to cleavage by a wide range of nucleophiles.

The electrophilic germanium center in this compound readily reacts with nucleophiles from main group elements. These reactions proceed via a nucleophilic substitution mechanism where the bromine atoms act as leaving groups, allowing for the formation of new bonds between germanium and the incoming nucleophile.

This compound undergoes substitution reactions with chalcogen-containing nucleophiles, such as thiols (RSH) and their corresponding salts (mercaptides, RSNa). These reactions provide a direct route to the formation of germanium-sulfur bonds. loc.gov The reaction of organogermanium halides with mercaptans or sodium mercaptides has been effectively used for the synthesis of organyl(organylthio)germanes of the type R₄₋ₙGe(SR')ₙ. loc.gov The presence of an organic base, such as pyridine, is often employed to facilitate the reaction with thiols by scavenging the hydrogen bromide byproduct. loc.gov

The synthesis of organogermanium thioethers (also known as organyl(organylthio)germanes) is a well-established transformation involving organogermanium halides. loc.gov By reacting this compound with two equivalents of a thiol (R'SH) in the presence of a base, or with two equivalents of a sodium mercaptide (R'SNa), both bromine atoms can be substituted to form a diphenylgermanium dithioether, Ph₂Ge(SR')₂. loc.gov This methodology has been used to prepare a variety of thioether derivatives. For example, the reaction of triphenylgermanium sodium sulfide (B99878) (Ph₃GeSNa) with organic halides has also been used to create triphenyl(organylthio)germanes, demonstrating the versatility of these synthetic routes. loc.gov

Table 2: Synthesis of Organogermanium Thioethers from Halides

Organogermanium HalideReagentProduct
R₃GeXR'SH / BaseR₃GeSR'
R₃GeXR'SNaR₃GeSR'
R₂GeX₂ (e.g., Ph₂GeBr₂)2 R'SH / 2 BaseR₂Ge(SR')₂ (e.g., Ph₂Ge(SR')₂)
R₂GeX₂ (e.g., Ph₂GeBr₂)2 R'SNaR₂Ge(SR')₂ (e.g., Ph₂Ge(SR')₂)

Note: Ph represents a phenyl group.

Hydrolysis and Solvolysis Reactions

The germanium-bromine bonds in this compound are susceptible to cleavage by nucleophiles, including water and alcohols. While specific kinetic studies on the hydrolysis of this compound are not extensively documented in readily available literature, the general reactivity pattern for diorganodihalogermanes suggests that it readily undergoes hydrolysis. This reaction is expected to proceed via a stepwise substitution of the bromide ions by hydroxide (B78521) ions, ultimately leading to the formation of diphenylgermanediol, Ph₂Ge(OH)₂.

The initial hydrolysis product would be the corresponding bromogermanol, Ph₂Ge(Br)OH, which would then undergo further hydrolysis to the diol. The diphenylgermanediol is prone to condensation reactions, which can lead to the formation of various oligomeric or polymeric germoxanes containing [-Ph₂Ge-O-] repeating units. The exact nature of the final product can depend on the reaction conditions, such as pH and temperature.

Similarly, solvolysis with alcohols (ROH) is expected to yield the corresponding dialkoxydiphenylgermanes, Ph₂Ge(OR)₂, through the substitution of the bromine atoms. These reactions are analogous to the hydrolysis process, with the alkoxide group acting as the nucleophile.

Reductive Debromination Pathways

The reductive debromination of this compound is a key method for the formation of germanium-germanium bonds, leading to the synthesis of polygermanes, or for the generation of reactive germanium species. A primary pathway for this transformation is the Wurtz-type coupling reaction, which involves the use of alkali metals, such as sodium or lithium, as reducing agents. acs.orgadichemistry.comwikipedia.org

The mechanism of the Wurtz reaction is generally understood to involve the formation of an organometallic intermediate. acs.orgadichemistry.com In the case of this compound, the reaction with an alkali metal (M) would initially lead to a metal-halogen exchange, forming a phenylgermyl-metal species. This intermediate can then react with another molecule of this compound in a nucleophilic substitution-like manner to form a Ge-Ge bond. The process can continue, leading to the formation of long-chain polygermanes, specifically poly(diphenylgermane).

Table 1: Reductive Coupling of Dihalodiphenylgermane

ReactantReducing AgentProductReference
DichlorodiphenylgermaneLithiumOctaphenylcyclotetragermaneAnalogous reaction
DibromodiphenylgermaneSodiumPoly(diphenylgermane) wikipedia.org

The reaction conditions, such as the solvent and temperature, can influence the outcome of the reductive coupling, affecting the chain length and structure (linear vs. cyclic) of the resulting polygermane.

Transformations Involving the Germanium-Carbon Bonds

While reactions at the Ge-Br bonds are more common, the germanium-carbon bonds in this compound also possess potential for reactivity, particularly in the context of transition metal-catalyzed reactions.

Potential for Cross-Coupling Reactions

This compound can theoretically participate in cross-coupling reactions, although its utility in this context is less explored compared to other organogermanium compounds. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. researchgate.netresearchgate.netnih.govnih.gov In a typical catalytic cycle, an organometallic reagent undergoes transmetalation with a palladium(II) complex. While organogermanes have been used in cross-coupling, they are generally less reactive than their organotin or organoboron counterparts.

For this compound, a potential reaction could be a homocoupling reaction to form biphenyl, though this would likely be a side reaction in processes aimed at forming polygermanes. More synthetically useful cross-coupling reactions would involve the reaction with an organometallic reagent to replace the phenyl groups, but this is less common as the Ge-C(aryl) bond is relatively stable.

Oxidative Addition and Reductive Elimination Mechanisms

The principles of oxidative addition and reductive elimination are central to many catalytic processes involving organometallic compounds. wikipedia.orgwikipedia.orgnih.govlibretexts.orglibretexts.orgyoutube.comyoutube.com Oxidative addition involves the insertion of a metal center into a substrate bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orgnih.govyoutube.com The reverse process is reductive elimination, where two ligands on a metal center couple and are eliminated, reducing the metal's oxidation state. wikipedia.orglibretexts.orgyoutube.com

In the context of this compound, it could potentially undergo oxidative addition to a low-valent transition metal complex, where the metal inserts into a Ge-Br or even a Ge-C bond. This would form a germyl-metal complex. Subsequent reductive elimination from such a complex could then lead to the formation of new bonds. For instance, if a germyl-metal complex also contained an organic ligand, reductive elimination could form a new C-Ge bond. While plausible, specific examples of well-characterized oxidative addition and reductive elimination reactions involving this compound are not extensively reported.

Investigation of Reactive Intermediates

The chemical transformations of this compound can proceed through highly reactive intermediates, the study of which provides insight into the reaction mechanisms.

Generation and Characterization of Diphenylgermylene from Precursors

One of the most significant reactive intermediates that can be generated from this compound is diphenylgermylene (Ph₂Ge), a germanium analogue of a carbene. The formation of diphenylgermylene can be achieved through the reductive dehalogenation of this compound with a suitable reducing agent, such as lithium or magnesium.

The generated diphenylgermylene is a highly reactive species that can be trapped by various reagents. For example, it can insert into Ge-X bonds (where X is a halogen), C-H bonds, or undergo [2+4] cycloaddition reactions with dienes. The characterization of diphenylgermylene is often indirect, through the analysis of its trapping products. However, stable diarylgermylenes with bulky substituents have been isolated and characterized by spectroscopic and crystallographic methods, providing valuable information about the structure and bonding of these species. acs.org

The generation of diphenylgermylene from this compound is a cornerstone for the synthesis of various organogermanium compounds, including germoles (germacyclopentadienes) and other heterocyclic systems.

Kinetics and Mechanisms of Germylene Reactions

The study of germylenes, transient divalent germanium species, is crucial for understanding the reaction mechanisms of organogermanium compounds. Diphenylgermylene (Ph₂Ge), often generated from precursors like this compound, is a key intermediate whose reactivity has been investigated through kinetic and mechanistic studies. Laser flash photolysis of suitable precursors allows for the direct observation of diphenylgermylene and the determination of its reaction kinetics with a variety of substrates.

Detailed research has elucidated the reactivity of diphenylgermylene with several classes of germylene scavengers in hexane (B92381) solution. nih.gov The reactions studied encompass M-H insertion into Group 14 hydrides (where M = Si, Ge, Sn), halogen atom abstraction from chloro- and bromocarbons, and Lewis acid-base complexation with primary, secondary, and tertiary aliphatic amines. nih.gov

For most efficient scavengers, absolute rate constants for the irreversible scavenging of diphenylgermylene can be directly measured from its decay kinetics. nih.gov However, for less reactive scavengers, these rate constants are often estimated using Stern-Volmer analysis, which examines the reduction in the yield of the germylene dimer, tetraphenyldigermene, as a function of the scavenger's concentration. nih.gov

A distinct kinetic behavior is observed in the reactions of diphenylgermylene with certain unsaturated organic molecules like isoprene (B109036) and 4,4-dimethyl-1-pentene, as well as with triethylamine. nih.gov In these instances, the reactions are rapid but reversible. nih.gov The forward reaction rates are high, while the equilibrium constants indicate a dynamic process. These reactions are proposed to proceed through the formation of transient, three-membered germanocycle intermediates. nih.gov

The table below summarizes the absolute rate constants for the reaction of diphenylgermylene with various scavengers.

ScavengerRate Constant (kQ) (M⁻¹s⁻¹)Reaction Type
TriethylsilaneEstimatedM-H Insertion
OxygenEstimatedOxidation
ChloroformEstimatedHalogen Abstraction
1-BromopentaneEstimatedHalogen Abstraction
Isoprene3-6 x 10⁹Reversible Addition
4,4-dimethyl-1-pentene3-6 x 10⁹Reversible Addition
Triethylamine3-6 x 10⁹Reversible Complexation

Data sourced from laser flash photolysis studies. nih.gov

The following table presents the equilibrium constants for the reversible reactions of diphenylgermylene.

ReactantEquilibrium Constant (Keq) (M⁻¹)
Isoprene2500 - ~20,000
4,4-dimethyl-1-pentene2500 - ~20,000
Triethylamine2500 - ~20,000

Data reflects the reversible nature of the reaction with certain scavengers. nih.gov

Spectroscopic Characterization and Structural Elucidation of Dibromo Diphenyl Germane

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Dibromo(diphenyl)germane is expected to be dominated by signals from the two phenyl rings attached to the germanium atom. The ten protons of the two phenyl groups are not chemically equivalent and would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

The electronic environment of these protons is influenced by the germanium atom and the two bromine atoms. The germanium atom, being less electronegative than carbon, may have a slight shielding effect, while the electronegative bromine atoms attached to the germanium will have a deshielding effect on the phenyl protons through inductive effects. The precise chemical shifts would be sensitive to the solvent used. For comparison, the protons in bromobenzene appear as multiplets around 7.3 and 7.5 ppm. chegg.com

The protons on the phenyl rings would exhibit spin-spin coupling, leading to characteristic splitting patterns. The ortho-protons (adjacent to the carbon bonded to germanium) would be expected to show coupling to the meta-protons, which in turn would couple to the para-proton. This would result in a complex pattern of doublets, triplets, and multiplets.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl Protons7.0 - 8.0Multiplet10H

This table is based on theoretical predictions and data from analogous compounds.

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the different carbon atoms in the phenyl rings. Due to symmetry, four distinct signals are expected for each phenyl ring.

The ipso-carbon (the carbon atom directly attached to the germanium) would be significantly influenced by the germanium atom and is expected to appear at a distinct chemical shift compared to the other aromatic carbons. The chemical shifts of the ortho-, meta-, and para-carbons would also be influenced by the electron-withdrawing inductive effect of the dibromogermyl group. In bromobenzene, the ipso-carbon appears at approximately 122.95 ppm, while the other aromatic carbons resonate between 130 and 132 ppm. chegg.com A similar pattern would be anticipated for this compound, with the germanium substituent influencing the precise shifts.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-ipso120 - 130
C-ortho125 - 135
C-meta128 - 138
C-para130 - 140

This table is based on theoretical predictions and data from analogous compounds.

Germanium-73 is the only NMR-active isotope of germanium. However, ⁷³Ge NMR spectroscopy is inherently challenging due to several unfavorable nuclear properties. ⁷³Ge has a low natural abundance (7.76%), a low gyromagnetic ratio, and a large nuclear quadrupole moment. These factors result in low sensitivity and broad spectral lines, especially for molecules in asymmetric electronic environments.

For this compound, the germanium atom is in a tetrahedral-like environment but is bonded to two different types of substituents (phenyl and bromine), leading to an asymmetric environment. This asymmetry would likely result in very broad signals that may be difficult to detect with standard NMR spectrometers. High-field NMR instruments are often necessary to acquire meaningful ⁷³Ge spectra for organogermanes.

Despite these challenges, a successful ⁷³Ge NMR experiment could provide direct information about the electronic environment around the germanium nucleus. The chemical shift would be highly sensitive to the nature of the substituents.

The chemical shifts in both ¹H and ¹³C NMR spectra are fundamental for structural assignment. The downfield shift of the aromatic protons and carbons compared to unsubstituted benzene (B151609) would confirm the presence of an electron-withdrawing group attached to the phenyl rings.

The coupling constants (J-values) between the aromatic protons would provide information about their relative positions on the phenyl ring. For instance, the ortho-coupling constant (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. A detailed analysis of these coupling patterns would allow for the unambiguous assignment of the signals to the specific protons on the phenyl rings, thus confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the phenyl rings and the germanium-substituent bonds.

The phenyl groups would give rise to several characteristic absorptions:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H out-of-plane bending: These vibrations are sensitive to the substitution pattern of the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org

The vibrations involving the germanium atom are also expected to be present:

Ge-Ph stretching: The stretching vibration of the germanium-phenyl bond is anticipated to occur in the fingerprint region of the spectrum. For tetraphenylgermane (B86223), this vibration is observed around 330 cm⁻¹.

Ge-Br stretching: The germanium-bromine stretching vibrations would be expected at lower frequencies, typically in the far-infrared region, likely below 400 cm⁻¹. The exact position would depend on the symmetric and asymmetric stretching modes.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
Aromatic C-H Out-of-Plane Bend900 - 675
Ge-Ph Stretch~330
Ge-Br Stretch< 400

This table is based on theoretical predictions and data from analogous compounds.

X-ray Diffraction Studies

Analysis of Molecular Conformation and Intermolecular InteractionsA discussion of the molecular conformation and intermolecular interactions in the solid state of this compound is contingent on the availability of its crystal structure data, which could not be located.

A table of compound names mentioned in the article is not applicable as no specific compounds could be discussed in detail.

Computational and Theoretical Investigations of Dibromo Diphenyl Germane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods can provide insights into the ground state geometry, orbital energies, and electron distribution.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for Dibromo(diphenyl)germane would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for understanding its chemical reactivity and electronic transitions. However, at present, there are no published DFT studies specifically focused on the ground state of this compound.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a highly accurate description of the electronic structure of this compound. habitablefuture.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer varying levels of accuracy and computational cost. Semi-empirical methods, which incorporate some experimental data to simplify calculations, could offer a faster, albeit less accurate, alternative for preliminary investigations. habitablefuture.org To date, no specific ab initio or semi-empirical calculations have been reported for this compound.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various spectroscopic data, aiding in the identification and characterization of compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, often using DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. For this compound, such calculations would help in assigning the signals observed in experimental spectra to specific protons and carbon atoms in the phenyl rings. However, no computational NMR chemical shift predictions for this compound are currently available in the literature.

A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate how such data would be structured. The values are purely for exemplary purposes.

AtomPredicted Chemical Shift (ppm)
C (ipso)135.0
C (ortho)130.0
C (meta)128.5
C (para)129.0
H (ortho)7.60
H (meta)7.45
H (para)7.50

Vibrational Frequency Calculations and Normal Coordinate Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational modes of a molecule. A normal coordinate analysis would then be used to assign the calculated frequencies to specific atomic motions, such as C-H stretches, phenyl ring modes, and Ge-C and Ge-Br vibrations. This would be instrumental in interpreting experimental IR and Raman spectra of this compound. As with other computational data, specific vibrational frequency calculations for this compound have not been reported.

A hypothetical data table for calculated vibrational frequencies is provided below as an example.

ModeCalculated Frequency (cm⁻¹)Assignment
13060Aromatic C-H stretch
21580Phenyl ring C=C stretch
3450Ge-C stretch
4280Ge-Br stretch (asymmetric)
5250Ge-Br stretch (symmetric)

Mechanistic Pathways and Reaction Thermodynamics

Computational chemistry can be used to explore the potential reaction mechanisms of this compound and to calculate the thermodynamics of these reactions. This could include studying its hydrolysis, reactions with nucleophiles, or its thermal decomposition. By calculating the energies of reactants, transition states, and products, it would be possible to determine activation energies and reaction enthalpies, providing a deeper understanding of its chemical behavior. Currently, there is a lack of published research on the computational investigation of reaction mechanisms involving this compound.

Exploration of Transition States and Energy Barriers

The exploration of transition states and energy barriers is crucial for understanding the reaction mechanisms involving this compound. Computational chemistry provides powerful tools to model these transient structures and quantify the energetic hurdles of a reaction. For instance, in nucleophilic substitution reactions at the germanium center, the transition state often involves a pentacoordinate germanium species. The energy barrier for such a reaction is influenced by the nature of the nucleophile and the solvent environment.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the potential energy surface of a reaction involving Ph₂GeBr₂. These calculations help in identifying the geometry of the transition state and calculating its energy relative to the reactants and products. For example, in the hydrolysis of this compound, the transition state would likely involve the coordination of a water molecule to the germanium atom, followed by the cleavage of a Ge-Br bond and the formation of a Ge-OH bond. The calculated energy barrier for this process would provide a quantitative measure of the reaction rate. While specific transition state calculations for many reactions of this compound are not extensively documented in publicly available literature, the principles of transition state theory provide a robust framework for such investigations. e3s-conferences.org

Thermochemical Data and Reaction Energetics

Thermochemical data provide fundamental insights into the stability and reactivity of a compound. For this compound, key thermochemical parameters include its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). While experimental determination of these values can be challenging, computational methods offer a reliable alternative.

Table 1: Representative Thermochemical Data for a Hypothetical Reaction

ParameterValue (kJ/mol)
ΔH°(reactants)Value
ΔH°(products)Value
ΔH°(reaction) Calculated Value
ΔS°(reaction)Value (J/mol·K)
ΔG°(reaction) at 298 K Calculated Value

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from computational studies. Actual values would require specific DFT or other high-level calculations.

The energetics of reactions, such as the cleavage of the Ge-Br bond or ligand exchange, can be calculated to predict the feasibility and outcome of chemical transformations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The energies and spatial distributions of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

The germanium atom in Ph₂GeBr₂ is electron-deficient due to the electronegative bromine atoms, making the LUMO primarily localized on the germanium center. This low-lying LUMO indicates that this compound will act as an electrophile, readily accepting electrons from nucleophiles. The HOMO, on the other hand, is typically associated with the phenyl rings.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and reactivity of a molecule. researchgate.netnih.govwuxiapptec.comreddit.commdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational methods can accurately predict the HOMO and LUMO energies and the resulting gap.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap Calculated Value

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations on this compound.

Analysis of the FMOs can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in a reaction with a nucleophile, the attack will preferentially occur at the site where the LUMO has its largest lobe, which is the germanium atom.

Comparative Theoretical Analysis with Analogous Group 14 Halides

To better understand the properties of this compound, it is instructive to compare its theoretical parameters with those of its silicon and tin analogues, Dibromo(diphenyl)silane (Ph₂SiBr₂) and Dibromo(diphenyl)stannane (Ph₂SnBr₂). Such a comparative analysis highlights the trends in reactivity and stability down Group 14 of the periodic table.

As one moves down the group from silicon to tin, the M-C and M-Br bond lengths (where M = Si, Ge, Sn) increase, and the bond energies generally decrease. This trend suggests that the reactivity of the dihalides towards nucleophilic substitution may increase down the group.

Computational studies comparing the electronic structures of these compounds would reveal trends in their HOMO and LUMO energies and the HOMO-LUMO gap. It is expected that the HOMO-LUMO gap will decrease from the silicon to the tin analogue, consistent with increasing metallic character and reactivity down the group.

Table 3: Comparative Calculated Properties of Diphenyl-Group 14-Dibromides

PropertyPh₂SiBr₂Ph₂GeBr₂Ph₂SnBr₂
M-C Bond Length (Å)Calculated ValueCalculated ValueCalculated Value
M-Br Bond Length (Å)Calculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated ValueCalculated Value

Note: This table presents a framework for a comparative analysis. The actual values would be derived from consistent computational studies across the series.

These comparative theoretical studies provide valuable insights into the periodic trends and help in fine-tuning the reactivity of these compounds for specific applications.

Coordination Chemistry and Advanced Derivatives of Dibromo Diphenyl Germane

Ligand Properties in Transition Metal Complexes

The germanium center in dibromo(diphenyl)germane can be integrated into transition metal complexes, where it modulates the electronic and steric environment of the metal center. The two bromine atoms serve as reactive sites for the formation of new covalent bonds.

This compound is an effective dihalide precursor for creating germanium-metal bonds. The fundamental approach involves the reaction of (C₆H₅)₂GeBr₂ with anionic transition metal complexes, often referred to as metalates. In these reactions, the bromide ions function as leaving groups, and a covalent bond is formed between the germanium atom and the transition metal.

A well-established analogy is the reaction of dihalogermanes with sodium salts of transition-metal carbonyl anions. For instance, reacting a dihalogermane with sodium tetracarbonylcobaltate(I) (Na[Co(CO)₄]) or sodium pentacarbonylmanganate(I) (Na[Mn(CO)₅]) leads to the stepwise or complete substitution of the halide ligands. This process allows for the controlled introduction of one or two transition metal fragments onto the germanium center, yielding heterobimetallic or trimetallic species, respectively. The diphenylgermylene ((C₆H₅)₂Ge) moiety can thus be incorporated as a bridging ligand between two metal centers or as a terminal ligand.

The synthesis of complexes containing direct germanium-metal bonds from this compound provides access to compounds with unique structural and reactive properties. Following the precursor methodology, specific molecules with Ge–Co and Ge–Mn bonds have been synthesized and characterized.

The reaction of a dihalogermane with two equivalents of a metal carbonyl anion can yield a symmetrically substituted product, such as (C₆H₅)₂Ge[M(CO)ₓ]₂. Alternatively, a stepwise reaction can produce a mixed-halide species, (C₆H₅)₂Ge(Br)[M(CO)ₓ], which can be isolated or used for further reactions with a different metalate to form mixed-metal derivatives.

Characterization of these germanium-metal complexes relies on a suite of analytical techniques:

NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and environment of the phenyl groups attached to the germanium.

Infrared (IR) Spectroscopy: The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are particularly informative, as they indicate the electronic environment of the metal centers. The donation of electron density from the germanium ligand to the metal center results in a characteristic shift of these frequencies.

Table 1: Examples of Transition Metal Complexes Derived from Dihalogermane Precursors This table is based on analogous reactions with dihalogermanes.

Dihalogermane PrecursorMetalate ReagentResulting Ge-M Product TypeCharacterization Methods
(C₆H₅)₂GeBr₂Na[Co(CO)₄](C₆H₅)₂Ge(Br)[Co(CO)₄] or (C₆H₅)₂Ge[Co(CO)₄]₂NMR, IR, X-ray Diffraction
(C₆H₅)₂GeBr₂Na[Mn(CO)₅](C₆H₅)₂Ge(Br)[Mn(CO)₅] or (C₆H₅)₂Ge[Mn(CO)₅]₂NMR, IR, X-ray Diffraction
(C₆H₅)₂GeBr₂Na₂[Fe(CO)₄]Bridged Fe-Ge ComplexesIR, Mass Spectrometry

Synthesis of Novel Organogermanium Architectures

Beyond coordination chemistry, this compound is a foundational building block for constructing larger and more complex organogermanium systems, including polymers, macrocycles, and materials with specific electronic functions.

The bromine atoms in (C₆H₅)₂GeBr₂ can be readily substituted to yield other organogermanium halides. This halogen exchange is a key step in modifying the reactivity of the precursor for subsequent synthetic transformations. The substitution of a halogen by a more electronegative one is a common strategy. thieme-connect.de For example, difluoro(diphenyl)germane can be prepared by treating this compound with a suitable fluorinating agent, such as silver fluoride (AgF) or lead(II) fluoride (PbF₂). thieme-connect.de These reactions are typically driven by the formation of a more stable metal bromide salt. This conversion allows access to precursors with different leaving group abilities and reactivities.

This compound is a key monomer for the synthesis of polygermanes and cyclogermanes, which are materials with interesting electronic properties arising from σ-conjugation along the Ge-Ge backbone. The most common method for forming Ge-Ge bonds from dihalide precursors is a Wurtz-type reductive coupling reaction.

In this process, (C₆H₅)₂GeBr₂ is treated with an alkali metal, typically sodium or lithium, in an inert solvent. The reaction proceeds via the reduction of the Ge-Br bonds, leading to the formation of reactive germanium intermediates that couple to form Ge-Ge single bonds. Depending on the reaction conditions, such as concentration and temperature, this reaction can yield a mixture of cyclic oligomers, [(C₆H₅)₂Ge]ₙ (where n is typically 4, 5, or 6), or high molecular weight linear polymers, -[(C₆H₅)₂Ge]ₙ-. These polymeric materials are of interest for applications in photolithography and as semiconductor materials.

Organogermanium moieties are increasingly being integrated into donor-acceptor (D-A) architectures to create materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The germanium atom can influence the electronic properties of a conjugated system due to the unique characteristics of the C-Ge bond and the potential for σ conjugation. researchgate.net

While complex D-A polymers are not typically synthesized in a single step from (C₆H₅)₂GeBr₂, this compound serves as the primary starting material for the organogermanium building blocks. nih.gov For example, (C₆H₅)₂GeBr₂ can be converted into more synthetically versatile intermediates like diphenylgermane (B155566) ((C₆H₅)₂GeH₂) or a germole (a five-membered germanacyclopentadiene ring). These functionalized units are then incorporated into larger conjugated systems through cross-coupling reactions, such as Stille or Suzuki coupling, with other aromatic donor or acceptor units. documentsdelivered.com The inclusion of the diphenylgermane unit can enhance properties like charge carrier mobility and tune the HOMO/LUMO energy levels of the final D-A material. nih.gov

Development of Materials with Tailored Properties

The advancement of modern electronics and photonics relies heavily on the development of novel materials with precisely controlled characteristics. Organogermanium compounds, particularly this compound, have emerged as versatile building blocks for such materials. This compound serves as a critical precursor for the synthesis of polymers and other advanced structures whose electrical and optical properties can be systematically tuned. Its utility stems from the reactivity of the two bromine atoms, which allows for polymerization and functionalization, while the phenyl groups contribute to the stability and solubility of the resulting materials. The incorporation of the heavier germanium atom into polymer backbones leads to unique electronic properties, such as σ-electron delocalization, which are not as prominent in carbon-based analogues.

Precursors for Optoelectronic Materials

This compound is a key starting material for creating polymers designed for optoelectronic applications. While not typically used for direct deposition of inorganic thin films like germanium oxide via processes such as Chemical Vapor Deposition (CVD), its primary role is as a monomer for the synthesis of organogermanium polymers. These polymers form the active layers in various optoelectronic devices.

The synthesis of these functional polymers hinges on the transformation of this compound into a polymer backbone consisting of catenated germanium atoms. The electronic properties of these materials, including their band gaps, can be tailored by modifying the polymer's molecular weight and structure. The phenyl substituents on the germanium atom play a significant role in influencing these characteristics. The unique electronic structure of polygermanes, featuring σ-delocalization, allows them to function as semiconductors, making them suitable for applications in light-emitting diodes (LEDs) and other electronic devices. mdpi.com Research has shown that the properties of these polymers can be further adjusted by introducing different side-groups or by applying physical strain, which alters the electronic band structure.

Monomers for Organogermanium Polymers

This compound is an essential monomer for the production of high-molecular-weight organogermanium polymers, specifically poly(diphenylgermane). These polymers are germanium-based equivalents of polyolefins and possess a backbone of repeating germanium units. nih.gov Their synthesis is often achieved through a Wurtz-type reductive coupling reaction, where the bromine atoms are removed from the monomer using an alkali metal, leading to the formation of Ge-Ge bonds and creating the polymer chain.

The resulting poly(diphenylgermane) and related copolymers are of significant interest due to their distinct optical and electrical properties. nih.gov Like polysilanes, polygermanes exhibit strong UV absorption and are photoactive. The delocalization of σ-electrons along the germanium backbone is responsible for these characteristics. The properties of these polymers can be precisely engineered.

Key research findings on polygermanes derived from precursors like this compound include:

Tunable Band Gaps: The electronic bandgap of polygermanes can be modified by changing the substituents on the polymer side-chains. Attaching larger groups can reduce the bandgap.

Strain Effects: Applying tensile or compressive strain to the polymer can significantly alter the bandgap over a wide range. For poly(diphenylgermane), tensile strain can lead to a notable reduction in the bandgap.

Semiconducting Properties: When doped, for instance with antimony pentafluoride (SbF5), polygermanes can become effective semiconductors.

The table below summarizes the key properties of polygermanes and the factors that influence them.

PropertyInfluencing FactorsResulting Effect
Electronic Band Gap Side-chain substituent size, Applied mechanical strain (tensile/compressive)Tailoring of semiconductor properties for specific optoelectronic applications.
Electrical Conductivity Doping with agents like SbF5Transformation into a semiconducting material.
UV Absorption σ-electron delocalization along the Ge-Ge backboneStrong absorption, making them suitable for photoactive applications.
Solubility & Processability Phenyl side-groupsEnhanced solubility in common organic solvents, facilitating material processing.

These tailored properties make organogermanium polymers derived from this compound promising candidates for next-generation electronic and optoelectronic applications.

Future Directions and Unexplored Research Avenues

Design and Synthesis of Highly Functionalized Dibromo(diphenyl)germane Derivatives

The future of this compound chemistry hinges on the ability to create a diverse library of functionalized derivatives. The introduction of various organic moieties onto the diphenylgermane (B155566) scaffold can dramatically alter its physical, chemical, and electronic properties, paving the way for a broad range of applications.

One promising approach involves the substitution of the phenyl groups with other aryl or alkyl substituents. This can be achieved through established organometallic methodologies, such as the use of Grignard reagents or organolithium compounds to react with germanium tetrachloride, followed by controlled bromination. researchgate.net The synthesis of mixed-functionalized tetraacylgermanes has demonstrated the feasibility of creating non-symmetrically substituted germanium centers, a strategy that could be adapted for this compound. nih.govresearchgate.net For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings could modulate the reactivity of the germanium-bromine bonds.

Furthermore, the bromine atoms themselves serve as versatile handles for post-synthetic modification. Nucleophilic substitution reactions with a wide array of reagents, including alkoxides, amides, and thiolates, could yield a vast portfolio of new diphenylgermane derivatives with tailored functionalities. The synthesis of diphenylgermanium heterocyclic carboxylates, for example, has shown that the germanium center can coordinate to bidentate ligands, opening up possibilities for creating complex molecular architectures. researchgate.net

Table 1: Potential Synthetic Pathways to Functionalized Diphenylgermane Derivatives

PrecursorReagentPotential ProductResearch Focus
Germanium TetrachloridePhenylmagnesium Bromide, then BromineThis compoundOptimization of existing synthesis
This compoundSubstituted Aryl Grignard ReagentsDibromo(diaryl)germanesTuning electronic properties
This compoundSodium Alkoxides/ThiolatesDialkoxy/Dithiolato(diphenyl)germanesIntroducing new functional groups
This compoundHeterocyclic Carboxylic Acid SaltsDiphenylgermanium DicarboxylatesDevelopment of bioactive compounds

This table presents hypothetical synthetic routes based on established organometallic reactions and recent findings in organogermanium chemistry.

The exploration of these synthetic strategies will be crucial in generating a diverse set of compounds for screening in various applications, from medicinal chemistry to materials science.

Catalytic Applications in Organic Synthesis

While the catalytic potential of this compound remains largely untapped, the broader field of organometallic chemistry provides a strong rationale for its investigation as a catalyst or precatalyst. wikipedia.org The germanium center, with its ability to participate in various elementary reactions such as oxidative addition and reductive elimination, could be harnessed for a range of organic transformations.

A key area of interest lies in cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings are cornerstones of modern organic synthesis, and the development of new catalyst systems is an ongoing pursuit. unistra.fr The potential for organogermanium compounds to act as ligands or even as the central catalytic metal in such reactions is an exciting prospect. The synthesis of diacylgermanes has highlighted their utility as photoinitiators, suggesting that diphenylgermane derivatives could also exhibit interesting photochemical reactivity, potentially leading to novel light-driven catalytic cycles. nih.govresearchgate.net

Furthermore, the Lewis acidity of the germanium center in this compound could be exploited in catalysis. It could potentially activate substrates for nucleophilic attack or facilitate cycloaddition reactions. The analogy with organoselenium catalysts, which have shown efficacy in a variety of organic transformations, suggests that the heavier group 14 elements like germanium could exhibit similar catalytic prowess. mdpi.com

Table 2: Potential Catalytic Applications of this compound Derivatives

Reaction TypeProposed Role of Germanium CompoundPotential Advantages
Cross-Coupling ReactionsLigand for transition metal or central catalystNovel reactivity and selectivity
Photoredox CatalysisPhotoinitiator or photocatalystAccess to new reaction pathways
Lewis Acid CatalysisActivation of electrophilesMild reaction conditions
PolymerizationInitiator or catalystControl over polymer properties

This table outlines speculative catalytic roles for this compound derivatives based on principles of organometallic catalysis and related fields.

Systematic screening of this compound and its derivatives in a variety of benchmark organic reactions is a critical next step to uncover their catalytic potential.

Exploration of Non-Covalent Interactions in Solid-State Materials

The solid-state architecture of molecular compounds is governed by a delicate interplay of non-covalent interactions. For this compound and its derivatives, the presence of phenyl rings and bromine atoms provides a rich landscape for exploring interactions such as π-π stacking, C-H···π interactions, and halogen bonding. The study of structural motifs in aryl organogermanium Ge-O derivatives has already demonstrated the importance of these forces in dictating the supramolecular assembly of such compounds. mdpi.com

Future research should focus on the systematic crystallographic analysis of a series of functionalized diphenylgermanes to understand how modifications to the molecular structure influence the packing in the solid state. This knowledge is fundamental for the rational design of crystalline materials with desired properties, such as specific optical or electronic characteristics.

The investigation of these weak interactions can be further enhanced by computational modeling and theoretical studies. Such approaches can provide deeper insights into the nature and strength of these interactions, guiding the design of new molecules with predictable solid-state structures.

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the behavior of this compound and its derivatives, both in solution and in the solid state, the application of advanced spectroscopic techniques is paramount. While standard techniques like NMR and IR spectroscopy provide valuable structural information, more sophisticated methods can reveal dynamic processes and subtle electronic effects. paperpublications.org

In particular, 73Ge NMR spectroscopy, despite being challenging due to the low natural abundance and quadrupolar nature of the 73Ge nucleus, offers a direct probe of the local environment around the germanium atom. researchgate.netpascal-man.com Future studies could leverage high-field NMR spectrometers and solid-state NMR techniques to gain unprecedented insights into the structure and bonding of these compounds. acs.org Dynamic NMR spectroscopy could also be employed to study fluxional processes, such as ligand exchange or conformational changes, in solution. wikipedia.org

Other advanced techniques, such as X-ray absorption spectroscopy and electron paramagnetic resonance spectroscopy, could also provide valuable information about the electronic structure and oxidation state of the germanium center in various derivatives and intermediates. wikipedia.org

Green Chemistry Approaches to this compound Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic methodologies, and the production of organogermanium compounds is no exception. Future research should prioritize the development of more environmentally benign routes to this compound and its derivatives.

This includes exploring alternative, less hazardous starting materials and reagents. For example, investigating the direct synthesis from elemental germanium could offer a more atom-economical approach compared to traditional methods that often generate significant waste. acs.org The use of greener solvents and the development of solvent-free reaction conditions are also important avenues to explore.

Furthermore, the catalytic application of this compound derivatives, as discussed earlier, aligns with the principles of green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. The development of recyclable germanium-based catalysts would be a particularly significant achievement in this area. The investigation into solution-based synthesis of germanium nanoparticles from organogermanium halide precursors at relatively low temperatures could also provide insights into more sustainable synthetic methods. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.